nor-NOHA acetate

Immunology Macrophage Biology Arginase Inhibition

Nor-NOHA acetate (Nω-Hydroxy-nor-L-arginine acetate) is a potent, reversible, and competitive inhibitor of the arginase enzymes, primarily arginase I and II, which are key regulators of L-arginine metabolism. It is a well-characterized small molecule widely used as a reference standard in the study of the arginase-nitric oxide synthase (NOS) pathway.

Molecular Formula C9H20N4O7
Molecular Weight 296.28 g/mol
Cat. No. B10772772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenor-NOHA acetate
Molecular FormulaC9H20N4O7
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
InChIInChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
InChIKeyPQFYTZJPYBMTCT-QTNFYWBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nor-NOHA Acetate: A High-Potency Arginase Inhibitor with Validated NOS Selectivity for Research and Procurement


Nor-NOHA acetate (Nω-Hydroxy-nor-L-arginine acetate) is a potent, reversible, and competitive inhibitor of the arginase enzymes, primarily arginase I and II, which are key regulators of L-arginine metabolism [1]. It is a well-characterized small molecule widely used as a reference standard in the study of the arginase-nitric oxide synthase (NOS) pathway [2]. This compound is a structural analog of the natural arginase intermediate Nω-hydroxy-L-arginine (NOHA), but with a critical structural modification that confers significantly enhanced potency and, notably, a distinct interaction profile with NOS isoforms [1].

Procurement Rationale: Why Nor-NOHA Acetate Cannot Be Substituted by Generic Arginase Inhibitors or NOHA


Indiscriminate substitution with other arginase inhibitors or the structurally similar NOHA is not scientifically valid. Nor-NOHA acetate exhibits a unique combination of high potency and NOS pathway selectivity that is not shared by its closest analog, NOHA. Unlike NOHA, nor-NOHA is not a substrate for any of the three NOS isoforms and does not inhibit nNOS or iNOS, allowing for clean, mechanism-specific studies of arginase without confounding effects on NO production [1]. Furthermore, its potency profile differs significantly across species and isoforms. For instance, nor-NOHA is approximately 40-fold more potent than NOHA in inhibiting arginase in murine macrophages, a critical model system . These quantitative and mechanistic differences mean that experimental results, particularly in vivo, are not transferable or comparable when using alternative inhibitors, necessitating the specific procurement of nor-NOHA acetate for reproducible and interpretable data.

Quantitative Differentiation Guide: Key Performance Metrics for Nor-NOHA Acetate Versus Comparators


Inhibitory Potency: Nor-NOHA Acetate vs. NOHA in Murine Macrophage Arginase

Nor-NOHA acetate demonstrates a substantial increase in inhibitory potency against arginase in murine macrophages compared to its structural analog, NOHA. In a direct head-to-head study, nor-NOHA inhibited the hydrolysis of L-arginine to L-ornithine in unstimulated murine macrophages with an IC50 of 12 ± 5 µM. In contrast, NOHA exhibited an IC50 of 400 ± 50 µM under identical assay conditions [1]. This establishes nor-NOHA as a significantly more potent tool for investigating arginase function in this key immunological model.

Immunology Macrophage Biology Arginase Inhibition

Isoform Selectivity: Human Arginase II vs. Arginase I

Nor-NOHA acetate exhibits differential selectivity for the human arginase isoforms, a feature with significant implications for targeted research. It is reported to display approximately 10-fold selectivity for human type II arginase over type I [1]. This selectivity is crucial in contexts where arginase II, the mitochondrial isoform, plays a predominant role, such as in certain cancer cells under hypoxia and in vascular endothelial cells. This isoform preference provides a level of functional discrimination not offered by pan-arginase inhibitors like NOHA.

Enzyme Selectivity Arginase II Cancer Biology Mitochondrial Biology

Enzyme Binding Affinity: Nor-NOHA Acetate vs. NOHA on Rat Liver Arginase

The binding affinity of nor-NOHA acetate to rat liver arginase is significantly higher than that of its analog NOHA. Studies have determined that nor-NOHA is a potent, reversible inhibitor with a Ki value of 0.5 µM [1]. This represents a 20-fold improvement in binding affinity compared to NOHA, which has a reported Ki of 10 µM for the same enzyme [1]. This difference in Ki underscores the enhanced binding efficiency of nor-NOHA to the arginase active site.

Enzyme Kinetics Hepatic Arginase Inhibitor Binding

Vascular Tissue Potency: Comparative IC50 in Rat Aorta

Nor-NOHA acetate demonstrates potent inhibitory activity in vascular tissue, a key therapeutic target. In ex vivo studies using rat aortic rings, nor-NOHA inhibited arginase activity with an IC50 of less than 1 µM [1]. This high potency in intact tissue is comparable to its effects on purified liver arginase (IC50 = 0.5 µM), indicating effective penetration and activity within a complex biological system. This contrasts with other arginase inhibitors like BEC, which often require higher concentrations to achieve similar vascular effects.

Vascular Biology Endothelial Dysfunction Ex Vivo Pharmacology

Human Recombinant Arginase I: Potency Comparison with Novel Inhibitors

As a reference standard, nor-NOHA acetate's activity against human recombinant arginase I (h-ARG I) provides a benchmark for evaluating new chemical entities. In a study screening novel cinnamide derivatives, nor-NOHA exhibited an IC50 of 5.7 ± 0.6 µM against h-ARG I [1]. In contrast, a lead candidate compound, CAPA, showed significantly poorer activity with an IC50 of 60.3 ± 7.8 µM, a greater than 10-fold difference. This quantitative comparison highlights the robust potency of nor-NOHA as a validated reference inhibitor for human arginase.

Medicinal Chemistry Inhibitor Screening Human Arginase I

Defined Research Scenarios Where Nor-NOHA Acetate Provides Quantifiable Advantages


Differentiating NOS and Arginase Pathways in Macrophage Biology

Investigators requiring a clean tool to dissect the competition between arginase and inducible NOS (iNOS) in activated macrophages will find nor-NOHA acetate essential. Unlike NOHA, which acts as both an arginase inhibitor and a substrate for NOS, nor-NOHA acetate is neither a substrate nor an inhibitor of iNOS [1]. This ensures that any observed increase in L-arginine availability for NO synthesis is a direct and unconfounded consequence of arginase inhibition, enabling precise quantification of the metabolic interplay.

Ex Vivo and In Vivo Vascular Function Studies

For studies of endothelial dysfunction in isolated aortic rings or in vivo models of cardiovascular disease, nor-NOHA acetate is the inhibitor of choice. Its high potency in vascular tissue (IC50 < 1 µM in rat aorta) [1] ensures effective arginase blockade at physiologically relevant concentrations. This enables researchers to reliably restore NO-mediated vasodilation, as demonstrated by the full restoration of acetylcholine-induced relaxation in aortic rings from diseased animals to levels observed in healthy controls [2].

Investigating Arginase II-Dependent Apoptosis in Cancer Models

Research focused on the role of the mitochondrial isoform arginase II (ARG2) in cancer cell apoptosis, particularly under hypoxic conditions, should prioritize nor-NOHA acetate. The compound's reported ~10-fold selectivity for human arginase II over arginase I allows for preferential inhibition of the ARG2 isoform [1]. This characteristic is critical for interpreting studies where ARG2 is the primary target, such as in certain leukemia and solid tumor models, where nor-NOHA acetate has been shown to induce apoptosis in ARG2-expressing cells [2].

Benchmarking Novel Arginase Inhibitors in Drug Discovery

In medicinal chemistry and drug discovery programs, nor-NOHA acetate serves as the gold-standard reference inhibitor. Its well-defined and potent activity against human recombinant arginase I (IC50 = 5.7 µM) provides a clear and reproducible benchmark for evaluating new chemical entities [1]. Using nor-NOHA acetate as a comparator allows for a standardized, quantitative assessment of the potency and efficacy of next-generation arginase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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